Pyridine, 2-(phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
The compound Pyridine, 2-(phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a boronate ester-functionalized pyridine derivative. Its structure features a phenylmethyl (benzyl) group at the 2-position and a pinacol boronate ester at the 4-position of the pyridine ring.
Key properties inferred from similar compounds:
- Boronate esters serve as versatile intermediates in palladium-catalyzed couplings.
Properties
Molecular Formula |
C18H22BNO2 |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
2-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-10-11-20-16(13-15)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3 |
InChI Key |
DLOWGDRKNQLZTH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to this compound is through Miyaura borylation , a palladium-catalyzed cross-coupling reaction that introduces the boronate ester moiety onto a pyridine derivative. The key steps involve:
- Starting from a brominated pyridine derivative, such as 2-(4-bromophenyl)pyridine.
- Using bis(pinacolato)diboron as the boron source.
- Employing a palladium catalyst, typically Pd(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).
- Utilizing a phosphine ligand such as tricyclohexylphosphine.
- Conducting the reaction in a dry solvent such as 1,4-dioxane.
- Using potassium acetate as the base.
- Maintaining an inert atmosphere (nitrogen or argon).
- Heating under reflux for extended periods (e.g., 20 hours).
This method yields the desired boronate ester with high efficiency and purity.
Detailed Experimental Procedures and Yields
| Method | Reaction Conditions | Experimental Procedure | Yield |
|---|---|---|---|
| Miyaura Borylation with Pd(dba)₃ and Tricyclohexylphosphine | - Pd(dba)₃ (0.39 g, 0.4 mmol) and tricyclohexylphosphine (0.28 g, 1 mmol) suspended in 10 mL dry 1,4-dioxane under N₂ - Stirred 30 min at room temperature - Added bis(pinacolato)diboron (5.3 g, 15 mmol), potassium acetate (2.1 g, 21 mmol), and 2-(4-bromophenyl)pyridine (3.3 g, 14 mmol) - Refluxed for 20 hours - Cooled, quenched with water, extracted with dichloromethane - Purified by silica gel chromatography (dichloromethane/hexane 3:1) |
The reaction mixture is prepared under inert atmosphere, refluxed to facilitate borylation, then worked up by aqueous quenching and organic extraction. Purification yields the product as a pale solid. | 82% |
| Lithiation and Borylation with n-Butyllithium | - 2-(4'-bromophenyl)pyridine (0.468 g, 2 mmol) in anhydrous THF (10 mL) - Added dropwise n-butyllithium (3 mL, 3.6 mmol) at -78°C - Stirred 1 hour at -78°C - Added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.52 mL, 2.5 mmol) - Stirred overnight at room temperature - Quenched with water, extracted with dichloromethane, washed, dried, and concentrated - Purified by silica gel chromatography (ethyl acetate:hexane = 1:20) |
The lithiation step generates an organolithium intermediate, which reacts with the boron reagent to form the boronate ester. The low temperature is critical to control reactivity and selectivity. | 39% |
Reaction Mechanism Overview
Miyaura Borylation : The palladium catalyst undergoes oxidative addition with the aryl bromide substrate. Transmetalation with bis(pinacolato)diboron transfers the boron moiety to the palladium complex. Finally, reductive elimination releases the boronate ester product and regenerates the catalyst.
Lithiation/Borylation : Directed ortho-lithiation of the bromophenyl pyridine forms a reactive organolithium intermediate at low temperature. Subsequent nucleophilic attack on the boron electrophile yields the boronate ester after workup.
Summary Table of Preparation Methods
| Method | Catalyst / Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Miyaura Borylation | Pd(dba)₃, tricyclohexylphosphine, KOAc, bis(pinacolato)diboron | 1,4-Dioxane | Reflux (~101°C) | 20 hours | 82% | Inert atmosphere required; high yield and purity |
| Lithiation/Borylation | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Tetrahydrofuran | -78°C to RT | Overnight | 39% | Requires strict temperature control; moderate yield |
Additional Notes on Industrial Scale and Optimization
- Industrial production likely scales up the Miyaura borylation due to its higher yield and milder conditions.
- Optimization focuses on catalyst loading, ligand choice, solvent volume, and reaction time to maximize yield and reduce cost.
- Environmental considerations include minimizing palladium waste and using greener solvents where possible.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the final product .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares pyridine derivatives with boronate esters at varying positions and substituents, based on evidence from CAS, TCI Chemicals, and other sources:
Physicochemical Properties
Pharmaceutical Intermediates
- 2-(1-Piperidinyl)-4-boronate pyridine (CAS 1402166-06-6) is used in synthesizing kinase inhibitors due to its piperidine moiety, a common pharmacophore .
- 5-Boronate-4-(trifluoromethyl)pyridin-2-amine (PubChem CID 57416499) serves as a precursor for antiviral agents, leveraging the CF₃ group’s metabolic stability .
Material Science
- 2-Phenyl-5-boronate pyridine (≥98% purity) is employed in OLEDs to construct emissive layers via cross-coupling with thiophene derivatives .
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-(phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- , also known as 2-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , is a notable member of this class. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H22BNO2 |
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 2-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Boiling Point | 408.6 ± 33.0 °C (Predicted) |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) |
| pKa | 4.97 ± 0.12 (Predicted) |
Synthesis
The synthesis of this compound typically involves a Miyaura borylation reaction , utilizing a palladium catalyst to facilitate the formation of the boronate ester from a pyridine derivative. The reaction conditions often include potassium carbonate as a base and tetrahydrofuran (THF) as the solvent under an inert atmosphere .
The biological activity of this compound is largely attributed to its role as a boronate ester in cross-coupling reactions . It participates in the formation of carbon-carbon bonds through reactions with halides in the presence of palladium catalysts. The mechanism involves:
- Oxidative Addition : Formation of a palladium complex.
- Transmetalation : Transfer of the boronate group to palladium.
- Reductive Elimination : Release of the coupled product .
Biological Activity
Research indicates that pyridine derivatives exhibit various biological activities including:
- Antitumor Activity : Certain studies have shown that pyridine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antimicrobial Properties : Compounds similar to this pyridine derivative have demonstrated effectiveness against bacterial strains and fungi .
- Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
- Antitumor Activity :
- Antimicrobial Testing :
- Neuroprotective Studies :
Q & A
Q. What are the standard synthetic routes for preparing this boronic ester compound?
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling or borylation reactions. A common approach involves reacting a halogenated pyridine derivative (e.g., 5-bromo-2-(substituted phenoxy)pyridine) with bis(pinacolato)diboron under palladium catalysis. For example, yields of 63% were achieved using Pd catalysts and triphenylphosphine ligands in THF at 80°C . Key steps include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- 1H NMR : Identifies aromatic protons (e.g., δ 8.58 ppm for pyridine protons) and substituent environments .
- 13C NMR : Confirms boron-bound carbons and pinacol ester signals (e.g., δ 25–30 ppm for methyl groups) .
- Mass spectrometry (DART) : Validates molecular weight (e.g., exact mass matches for C16H19BN2O2) .
Advanced Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?
Optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced efficiency in aryl-aryl couplings .
- Solvent and temperature : THF or dioxane at 60–80°C improves reaction rates .
- Leaving group effects : Bromide precursors yield higher reactivity (65% yield) compared to chlorides (32%) due to better oxidative addition kinetics .
- Additives : K₂CO₃ or Na₂CO₃ as bases to deprotonate intermediates .
Q. How should researchers address discrepancies in NMR data during derivative synthesis?
Contradictions in chemical shifts may arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter proton environments (e.g., δ 7.25–7.30 ppm for aromatic protons in CDCl₃ ).
- Steric hindrance : Bulky substituents (e.g., trifluoromethoxy groups) may split signals unexpectedly.
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve ambiguities .
Q. What factors contribute to variable yields in palladium-catalyzed reactions?
Key variables include:
- Substrate electronic effects : Electron-withdrawing groups (e.g., -CN, -CF₃) slow transmetallation, reducing yields .
- Catalyst loading : 2–5 mol% Pd is optimal; excess Pd leads to side reactions .
- Oxygen sensitivity : Strict anhydrous/anaerobic conditions prevent boronic ester oxidation .
- Purification losses : Silica gel chromatography may retain polar byproducts, necessitating gradient elution optimization .
Methodological Recommendations
- Synthesis : Prioritize brominated precursors for higher yields.
- Characterization : Use DART-MS for exact mass validation.
- Troubleshooting : Employ 2D NMR to resolve overlapping signals in complex derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
